molecular formula C17H19N3O2S B2373127 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide CAS No. 953189-25-8

2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide

Cat. No. B2373127
CAS RN: 953189-25-8
M. Wt: 329.42
InChI Key: NERUZTHPMHCXHH-UHFFFAOYSA-N
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Description

The compound “2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide” is a complex organic molecule. It contains a thiazolo[3,2-a]pyrimidin-3-yl group, which is a heterocyclic compound containing a thiazole ring fused with a pyrimidine ring . The compound also contains an acetamide group (a carboxamide derived from acetic acid) and a phenylpropyl group.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazolo[3,2-a]pyrimidin-3-yl group suggests that the compound may have interesting electronic properties due to the conjugated system of double bonds in this ring system .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the acetamide group could undergo hydrolysis to form acetic acid and an amine. The phenylpropyl group could participate in reactions typical of aromatic compounds, such as electrophilic aromatic substitution .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One of the primary areas of application for compounds similar to 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide is in the development of antimicrobial agents. For instance, Bondock et al. (2008) reported on the synthesis of new heterocycles incorporating antipyrine moiety, which were evaluated for antimicrobial activity. This research demonstrates the potential of such compounds in contributing to the development of new antimicrobial agents, which is crucial for addressing antibiotic resistance (Bondock et al., 2008).

Imaging and Diagnostic Applications

Compounds structurally related to 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide have also found applications in medical imaging, particularly in positron emission tomography (PET). Dollé et al. (2008) described the radiosynthesis of a selective radioligand for imaging the translocator protein (18 kDa) with PET, showcasing the compound's potential in enhancing diagnostic capabilities in medical imaging (Dollé et al., 2008).

Synthesis and Evaluation of Anticancer Properties

Another critical area of research is the synthesis of compounds for evaluating anticancer properties. Al-Sanea et al. (2020) investigated the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives. This study emphasizes the role of such compounds in the discovery and development of new anticancer agents, potentially leading to more effective treatments for various cancers (Al-Sanea et al., 2020).

Anti-inflammatory and Analgesic Applications

Research on thiazolo[3,2-a]pyrimidine derivatives, as reported by Tozkoparan et al. (1999), has shown that these compounds exhibit moderate anti-inflammatory activity. Such findings are significant for the development of new anti-inflammatory and analgesic agents, offering potential for treatments that could address chronic pain and inflammation with fewer side effects (Tozkoparan et al., 1999).

properties

IUPAC Name

2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c21-15(18-9-4-7-13-5-2-1-3-6-13)11-14-12-23-17-19-10-8-16(22)20(14)17/h1-3,5-6,8,10,14H,4,7,9,11-12H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERUZTHPMHCXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C=CN=C2S1)CC(=O)NCCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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